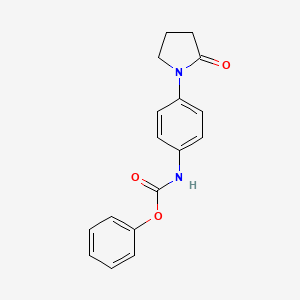
5-(Benzylsulfamoyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfamoyl)-2-methylbenzoic acid, also known as BzSMA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. BzSMA has been shown to have promising properties as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
Benzimidazole Derivatives in Agriculture and Medicine
Benzimidazole derivatives, such as carbendazim and mebendazole, have been extensively studied for their antifungal and anthelmintic properties. These compounds are widely used in agriculture for the prevention and control of fungal diseases and in medicine for treating parasitic infections. Research on solid lipid nanoparticles and polymeric nanocapsules encapsulating these fungicides shows modified release profiles, reduced environmental toxicity, and decreased toxicity to humans, highlighting the potential for safer and more effective delivery systems for agricultural chemicals (Campos et al., 2015).
Environmental Presence and Toxicity of Benzoic Acid Derivatives
Studies on the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments reveal their ubiquitous presence in surface water and sediments. Despite their biodegradability, continuous introduction into the environment from consumer products keeps them at low concentration levels. Their potential as weak endocrine disrupter chemicals necessitates further research on their health effects and environmental impact (Haman et al., 2015).
Corrosion Inhibition Properties
Theoretical studies on benzimidazole and its derivatives, such as 2-methylbenzimidazole and 2-mercaptobenzimidazole, have been conducted to assess their potential as corrosion inhibitors for mild steel in acidic solutions. Properties relevant to their inhibitory action, including HOMO and LUMO energies, electronegativity, and electron transfer capabilities, have been calculated, showing agreement with experimental data. These findings suggest the potential utility of these compounds in protecting metals against corrosion (Obot & Obi-Egbedi, 2010).
Assessment of Toxicity in Biological Systems
Research assessing the toxicity of benzoic acid derivatives through intragastric intake in animal models has classified some derivatives as moderately hazardous, while others are considered low hazard. Studies indicate significant biochemical and morphological changes, particularly affecting the hepatorenal system, following exposure to these compounds. Such research underscores the importance of understanding the toxicological profiles of chemical compounds used in various applications (Gorokhova et al., 2020).
Propriétés
IUPAC Name |
5-(benzylsulfamoyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLYHBJRTHVJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)
![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)

![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)


![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)
![Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2706100.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)
